![molecular formula C19H22O3 B14025029 Ethyl [4-(2-phenylpropan-2-yl)phenoxy]acetate](/img/structure/B14025029.png)
Ethyl [4-(2-phenylpropan-2-yl)phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE is an organic compound with the molecular formula C19H22O3 . It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of the phenoxyacetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE typically involves the esterification of 2-(4-(2-phenylpropan-2-yl)phenoxy)acetic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification reaction .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: 2-(4-(2-phenylpropan-2-yl)phenoxy)acetic acid.
Reduction: 2-(4-(2-phenylpropan-2-yl)phenoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 2-(4-(2-phenylpropan-2-yl)phenoxy)acetate: Similar in structure but with variations in the ester group.
2-(4-(2-phenylpropan-2-yl)phenoxy)acetic acid: The carboxylic acid counterpart of the ester.
2-(4-(2-phenylpropan-2-yl)phenoxy)ethanol: The alcohol derivative obtained from the reduction of the ester
Uniqueness
ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C19H22O3 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
ethyl 2-[4-(2-phenylpropan-2-yl)phenoxy]acetate |
InChI |
InChI=1S/C19H22O3/c1-4-21-18(20)14-22-17-12-10-16(11-13-17)19(2,3)15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3 |
Clave InChI |
YQXHJMCQQYQWGC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


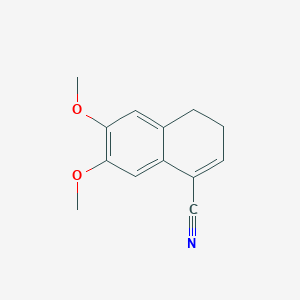

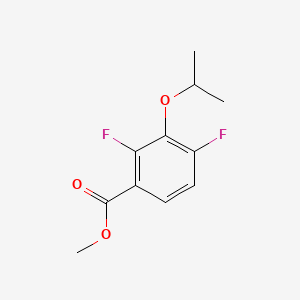
![6-Thioxo-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B14024978.png)

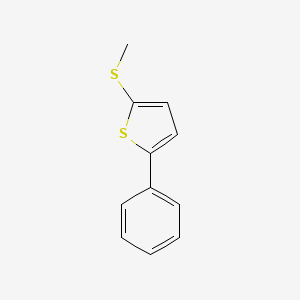
![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)
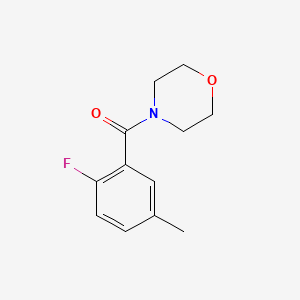
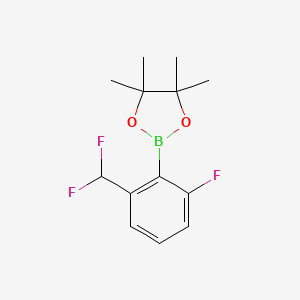
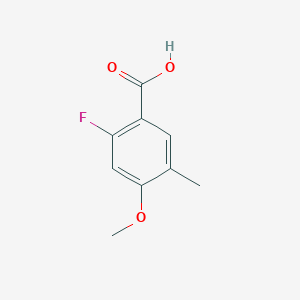

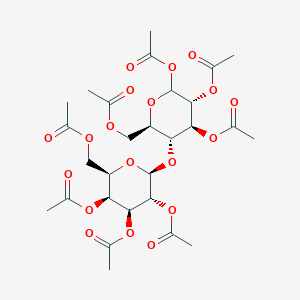
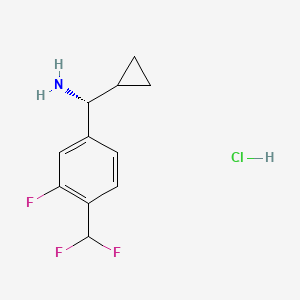
![(S)-6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14025019.png)
